Etheroleic acid

Description

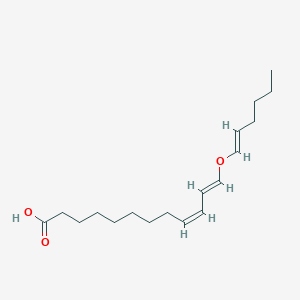

Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ |

InChI Key |

NQNHRHWFZHFAAH-XSWVPMOFSA-N |

Isomeric SMILES |

CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCC=COC=CC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Etheroleic Acid

Precursor Substrate Utilization in Divinyl Ether Fatty Acid Biosynthesis

The initial steps in divinyl ether fatty acid biosynthesis involve the transformation of common PUFAs into specific hydroperoxide intermediates.

Lipoxygenase-Derived Hydroperoxides as Key Intermediates

The primary precursors for divinyl ether fatty acid synthesis are the C18 PUFAs, linoleic acid (LA) and α-linolenic acid (LnA) capes.gov.broup.commdpi.comresearchgate.netnih.govresearchgate.net. These fatty acids are oxygenated by lipoxygenases (LOXs), which introduce molecular oxygen at specific positions along the fatty acid chain. This enzymatic action generates fatty acid hydroperoxides, which serve as the direct substrates for divinyl ether synthases capes.gov.broup.commdpi.comresearchgate.netresearchgate.netnih.govoup.com. The key hydroperoxide intermediates are 9-hydroperoxylinoleic acid (9-HPOD) and 13-hydroperoxylinoleic acid (13-HPOD), derived from linoleic acid, and their α-linolenic acid counterparts, 9-hydroperoxy-α-linolenic acid (9-HPOT) and 13-hydroperoxy-α-linolenic acid (13-HPOT) capes.gov.broup.commdpi.comresearchgate.netnih.govoup.comnih.govnih.govnih.govuniprot.orgacs.orgnih.govhmdb.ca. For instance, linoleic acid is converted by LOX into either 9-HPOD or 13-HPOD capes.gov.brresearchgate.netnih.govoup.comnih.gov.

Stereochemical Considerations in Hydroperoxide Formation

The stereochemistry of the hydroperoxide intermediates plays a critical role in their subsequent metabolism by divinyl ether synthases. LOX enzymes exhibit positional specificity, leading to either 9- or 13-hydroperoxides, and also stereospecificity, typically forming the (S)-enantiomer capes.gov.brresearchgate.netnih.govnih.govuniprot.orgnih.govhmdb.canih.govnih.govmedchemexpress.combgu.ac.il. For example, 13(S)-hydroperoxylinoleic acid (13(S)-HPOD) is a preferred substrate for many DES enzymes, while the (R)-enantiomer or 9-hydroperoxides may be utilized with lesser efficiency or not at all, depending on the specific DES isoform capes.gov.brnih.govnih.govnih.govnih.gov. The precise stereochemistry of the hydroperoxide dictates which divinyl ether product is formed capes.gov.brnih.govnih.govnih.govnih.gov.

Characterization of Divinyl Ether Synthase (DES) Enzymes

Divinyl ether synthases are the enzymes responsible for catalyzing the formation of the divinyl ether linkage from fatty acid hydroperoxides.

Enzymatic Mechanisms of Ether Bond Formation in DES Catalysis

DES enzymes catalyze the dehydration of fatty acid hydroperoxides to form divinyl ether fatty acids core.ac.ukaocs.orgresearchgate.netfao.org. The mechanism involves the conversion of the hydroperoxide intermediate into a divinyl ether structure, often proposed to involve an epoxyallylic cation intermediate nih.gov. Unlike classical P450s, CYP74 enzymes function as "non-classical" P450s, using the hydroperoxide substrate directly for catalysis without external cofactors aocs.org. For example, tobacco NtDES1 converts 9-hydroperoxides into divinyl ethers nih.gov.

Substrate Specificity and Regioselectivity of DES Isoforms

Divinyl ether synthases exhibit varying degrees of substrate specificity and regioselectivity, primarily concerning the position (9- vs. 13-) and stereochemistry (S- vs. R-enantiomer) of the hydroperoxide precursor capes.gov.broup.comnih.govuniprot.orgnih.govnih.govbgu.ac.ilresearchgate.netresearchgate.net. Many characterized DES enzymes, such as those from potato and tomato (e.g., LeDES, CYP74D), preferentially metabolize 9-hydroperoxides to produce divinyl ethers like colneleic acid (CA) and colnelenic acid (CnA) oup.comnih.govoup.comnih.govuniprot.orgresearchgate.net. In contrast, other DES enzymes, found in plants like garlic and Ranunculus acris, demonstrate a preference for 13-hydroperoxides, yielding etheroleic and etherolenic acids capes.gov.broup.comnih.govnih.govnih.govbgu.ac.ilresearchgate.netresearchgate.netwikipedia.org. For instance, the garlic DES (AsDES) has been described as a 9/13-DES, capable of metabolizing both types of hydroperoxides oup.com. Asparagus CYP74H2 shows a preference for 13(S)-HPOD, converting it to (11Z)-etheroleic acid researchgate.net. Similarly, Selaginella moellendorffii CYP74M1 and CYP74M3 are identified as 13-DESs, converting 13-HPOT and 13-HPOD to etherolenic and etheroleic acids, respectively bgu.ac.il. The stereospecificity is also crucial, with the (S)-enantiomer of hydroperoxides generally being the preferred substrate nih.govnih.gov.

Compound List:

α-Linolenic acid (LnA)

Colneleic acid (CA)

Colnelenic acid (CnA)

Divinyl ether fatty acids (DVEs)

Etheroleic acid

Etherolenic acid

Fatty acid hydroperoxides

Linoleic acid (LA)

9-Hydroperoxylinoleic acid (9-HPOD)

13-Hydroperoxylinoleic acid (13-HPOD)

9-Hydroperoxy-α-linolenic acid (9-HPOT)

13-Hydroperoxy-α-linolenic acid (13-HPOT)

Jasmonic acid (JA)

Methyl jasmonate (MeJA)

12-Oxo-phytodienoic acid (oPDA)

Interconnections with Other Oxylipin Metabolic Routes

Crosstalk with Jasmonate Biosynthetic Pathways

The biosynthesis of both this compound and jasmonic acid (JA) originates from the same pool of PUFA hydroperoxides, primarily 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) derived from linoleic acid, or 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) from α-linolenic acid, generated by LOX enzymes mdpi.commdpi.comebi.ac.uknih.gov. From these common hydroperoxide precursors, distinct enzymatic branches diverge. The jasmonate pathway proceeds via the action of allene (B1206475) oxide synthases (AOS) and allene oxide cyclases (AOC), which convert hydroperoxides into allene oxides, subsequently leading to the formation of jasmonic acid and its derivatives mdpi.commdpi.comfrontiersin.org. Jasmonic acid is a well-established plant hormone that plays a critical role in mediating plant responses to a wide range of biotic and abiotic stresses, including pathogen infection and herbivore attack researchgate.netaustinpublishinggroup.commdpi.comfrontiersin.orgnih.gov.

In parallel, this compound is synthesized through the action of divinyl ether synthases (DESs), which are typically members of the CYP74 subfamily of cytochrome P450 enzymes mdpi.commdpi.commdpi.comebi.ac.uknih.govresearchgate.netoup.com. These enzymes catalyze the dehydration of PUFA hydroperoxides, forming the characteristic divinyl ether structure of this compound mdpi.commdpi.comebi.ac.ukwikipedia.orgnih.govnih.govresearchgate.netoup.com. While direct molecular interactions between this compound and the JA signaling cascade are not extensively detailed, both classes of oxylipins are recognized for their roles in plant defense mdpi.comwikipedia.orgresearchgate.net. The broader oxylipin network integrates various signaling molecules that collectively contribute to plant defense and stress adaptation. Therefore, this compound and jasmonates are part of a complex signaling web, suggesting potential indirect crosstalk where different oxylipin classes cooperate to mount an appropriate physiological response to environmental challenges researchgate.netaustinpublishinggroup.commdpi.comfrontiersin.orgnih.gov.

Relationship to Hydroperoxide Lyase (HPL) Activity

Divinyl ether synthases (DESs) and hydroperoxide lyases (HPLs) represent two major, distinct enzymatic branches that act upon the same PUFA hydroperoxide substrates generated by LOX activity mdpi.comfrontiersin.orgmdpi.comuu.nluniprot.org. Both enzyme families are typically classified within the CYP74 subfamily of cytochrome P450 enzymes mdpi.commdpi.comoup.comuu.nluniprot.org. However, their catalytic activities and resulting products differ significantly. DES enzymes catalyze the dehydration of hydroperoxides, leading to the formation of divinyl ether fatty acids such as this compound mdpi.commdpi.comebi.ac.ukwikipedia.orgnih.govnih.govresearchgate.netoup.com. In contrast, HPL enzymes cleave the carbon-carbon bond adjacent to the hydroperoxy group of the substrate mdpi.comfrontiersin.orgmdpi.comuu.nluniprot.org. This cleavage yields volatile C6 or C9 aldehydes, commonly known as green leaf volatiles (GLVs), and C12 or C9 oxo-acids, respectively mdpi.commdpi.comuu.nluniprot.org. While divinyl ethers like this compound are primarily associated with signaling and defense roles mdpi.comwikipedia.orgresearchgate.net, the products of HPL activity, particularly GLVs, contribute to plant aroma and are implicated in wound signaling uu.nluniprot.org. The substrate specificity of these enzymes also plays a role; while some DES enzymes are specific for 9-hydroperoxides, others, like those found in garlic, efficiently convert 13-hydroperoxides to divinyl ethers, including this compound, which is a common precursor ebi.ac.ukoup.com. HPL enzymes also predominantly act on 13-hydroperoxides uniprot.org. This divergence in enzymatic activity and product formation highlights how a common metabolic precursor can lead to functionally distinct oxylipins within the plant.

Data Table: Oxylipin Metabolic Pathway Divergence

| Pathway Branch | Primary PUFA Precursor | LOX Product(s) | Key Enzyme(s) | Major Product(s) | General Role/Function |

| Jasmonate | Linoleic acid (LA), α-Linolenic acid (ALA) | 13-HPOD, 13-HPOT | Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | Jasmonic acid (JA) | Plant hormone, stress response, defense |

| Divinyl Ether | Linoleic acid (LA), α-Linolenic acid (ALA) | 13-HPOD, 13-HPOT | Divinyl Ether Synthase (DES) (CYP74 family) | This compound, Etherolenic acid, Colneleic acid, Colnelenic acid | Signaling, defense |

| HPL Pathway | Linoleic acid (LA), α-Linolenic acid (ALA) | 13-HPOD, 13-HPOT | Hydroperoxide Lyase (HPL) (CYP74 family) | C6/C9 aldehydes (GLVs), Oxo-acids (e.g., traumatin (B1237919) precursor) | Aroma, signaling, wound response |

Compound List:

this compound

Linoleic acid (LA)

α-Linolenic acid (ALA)

13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD)

13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT)

Jasmonic acid (JA)

Etherolenic acid

Colneleic acid

Colnelenic acid

C6 aldehydes (Green Leaf Volatiles - GLVs)

C9 aldehydes (Green Leaf Volatiles - GLVs)

Oxo-acids (e.g., traumatin precursor)

Advanced Analytical Methodologies for Etheroleic Acid Study

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of etheroleic acid, enabling its separation from complex lipid mixtures. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be the analysis of volatile derivatives or the profiling of complex non-volatile mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. youtube.com However, due to the low volatility of fatty acids like this compound, chemical derivatization is a prerequisite for GC-MS analysis. nih.gov This process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative. youtube.com

Common derivatization strategies for fatty acids include:

Esterification: Conversion to fatty acid methyl esters (FAMEs) is a widely used method. nih.gov This can be achieved using reagents like boron trifluoride in methanol (B129727) (BF3-methanol). restek.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters, which are highly volatile. restek.com

For structural elucidation, particularly the determination of the ether linkage and double bond positions, specialized derivatives are employed. Picolinyl esters and 4,4-dimethyloxazoline (DMOX) derivatives are particularly useful as their mass spectra under electron ionization (EI) provide characteristic fragmentation patterns that help in assigning the position of functional groups along the fatty acid chain. nih.govifremer.fr

The GC-MS analysis of derivatized this compound would involve a high-resolution capillary column, typically with a polar stationary phase, to achieve separation from other fatty acid isomers. ntnu.no The mass spectrometer then provides information on the molecular weight and fragmentation pattern of the derivatized analyte, enabling its identification.

Table 1: GC-MS Derivatization Agents and Their Applications for this compound Analysis

| Derivatization Agent | Derivative Formed | Primary Application | Reference |

|---|---|---|---|

| BF3-Methanol | Fatty Acid Methyl Ester (FAME) | Routine quantification and profiling | restek.com |

| BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | Analysis of hydroxyl and carboxyl groups | restek.com |

| Picolinyl Chloride | Picolinyl Ester | Structural elucidation (double bond and ether linkage position) | nih.gov |

| 2-amino-2-methyl-1-propanol | Dimethyloxazoline (DMOX) | Structural elucidation (double bond and ether linkage position) | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of this compound in complex biological matrices without the need for derivatization. researchgate.netcreative-proteomics.com This method is particularly suited for the analysis of non-volatile and thermally labile lipids. youtube.com Reversed-phase liquid chromatography is commonly employed, where separation is based on the hydrophobicity of the lipids. researchgate.net

In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where this compound is separated from other lipids based on its retention time on the column. The eluent from the LC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for lipids, which generates protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions. ekb.eg

Tandem mass spectrometry (MS/MS) is then used for structural confirmation and to enhance selectivity. The molecular ion of this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). ncsu.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate it from isomers. nih.gov For instance, the fragmentation can provide information about the fatty acid chain and the ether-linked group. researchgate.net

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatographic Mode | Reversed-Phase (e.g., C18 column) | researchgate.net |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with additives (e.g., formic acid, ammonium (B1175870) acetate) | ekb.eg |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode | ekb.eg |

| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structural elucidation | mdpi.com |

Spectroscopic Approaches for Structural Elucidation

While chromatography coupled with mass spectrometry is excellent for separation and identification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide unparalleled detail regarding the three-dimensional structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of organic molecules, including the determination of stereochemistry. springernature.com Both ¹H and ¹³C NMR are employed to elucidate the structure of this compound. youtube.com

¹H NMR provides information about the chemical environment of protons in the molecule. youtube.com Key diagnostic signals for this compound would include:

Olefinic protons: The chemical shifts and coupling constants of the protons on the double bonds can determine their cis or trans configuration. mdpi.com

Protons adjacent to the ether oxygen: The signals from these protons would confirm the presence and location of the ether linkage.

Allylic and bis-allylic protons: The chemical shifts of these protons provide further confirmation of the double bond positions.

¹³C NMR provides information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbons involved in the double bonds and the ether linkage are particularly informative for structural confirmation. usda.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Nucleus | Predicted Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| Olefinic | ¹H | 5.3 - 6.5 | mdpi.com |

| ¹³C | 120 - 140 | researchgate.net | |

| Carbons of Ether Linkage | ¹³C | 60 - 80 | nih.gov |

| Protons on Carbons Adjacent to Ether Oxygen | ¹H | 3.4 - 4.0 | nih.gov |

| Allylic Methylene | ¹H | 2.0 - 2.3 | researchgate.net |

| ¹³C | 25 - 35 | researchgate.net | |

| Carboxyl Carbon | ¹³C | 175 - 185 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. uci.edu This is particularly crucial for the unambiguous identification of this compound, especially when distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). frontagelab.com

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically with an error of less than 5 parts per million (ppm). mdpi.com This level of accuracy allows for the calculation of a unique elemental formula for the measured ion. rsc.org For example, the accurate mass of the deprotonated molecular ion of this compound (C₁₈H₃₁O₃⁻) can be calculated and compared to the experimentally measured mass to confirm its identity. nih.gov

In addition to the molecular ion, HRMS can also provide accurate mass measurements of fragment ions generated during MS/MS experiments. mdpi.com This allows for the determination of the elemental composition of the fragments, providing further confidence in the structural elucidation of this compound. nih.gov

Quantitative Method Development for Biological Samples

The development of a robust and validated quantitative method is essential for accurately measuring the concentration of this compound in biological samples such as plasma, serum, or tissues. plos.org LC-MS/MS is the preferred platform for this purpose due to its high sensitivity, selectivity, and specificity. researchgate.net

A typical quantitative method development and validation process involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. plos.org Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov The choice of method depends on the properties of this compound and the nature of the biological sample.

Internal Standard Selection: An internal standard (IS) is added to the samples, calibrators, and quality controls at a known concentration before sample processing. The IS is used to correct for variations in sample preparation and instrument response. mdpi.com Ideally, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) is the best choice for an IS as it has nearly identical chemical and physical properties to the analyte.

Method Validation: The analytical method must be validated to ensure its reliability. researchgate.net Validation parameters, as guided by regulatory agencies, typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both intra-day and inter-day levels.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 4: Key Parameters for Validation of a Quantitative Bioanalytical Method for this compound

| Validation Parameter | Acceptance Criteria (Typical) | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.net |

| Accuracy (% Bias) | Within ±15% (±20% for Lower Limit of Quantification) | researchgate.net |

| Precision (% RSD) | ≤ 15% (≤ 20% for Lower Limit of Quantification) | researchgate.net |

| Recovery | Consistent, precise, and reproducible | researchgate.net |

| Matrix Effect | Normalized IS ratio within an acceptable range | ntnu.no |

| Stability | Analyte concentration within ±15% of initial concentration | researchgate.net |

Biological Functions and Roles in Plant Systems

Functional Significance in Plant Defense Against Biotic Stress

Etheroleic acid and related divinyl ethers are integral components of plant defense mechanisms against pathogenic organisms. Their presence and activity contribute to both direct pathogen inhibition and the activation of broader resistance responses within the plant.

This compound has demonstrated direct activity against plant pathogens. It has been found to be fungicidal against Blumeria graminis, the causal agent of powdery mildew in barley, at a concentration of 30 µM caymanchem.com. Related divinyl ethers also exhibit antimicrobial properties; for instance, (ω5Z)-etherolenic acid displays bactericidal activity against phytopathogenic bacteria such as Xanthomonas campestris ssp. vesicatoria, Pseudomonas syringae ssp. tomato, and Pectobacterium atrosepticum SCRI1043, while other isomers like etherolenic and (11Z)-etherolenic acids show bacteriostatic effects nih.gov. Furthermore, colneleic and colnelenic acids, other divinyl ethers, have been shown to be inhibitory to the oomycete pathogen P. infestans ebi.ac.uk. These findings highlight the capacity of divinyl ether oxylipins to directly impede the growth and survival of various plant pathogens.

Spatial and Temporal Distribution within Plant Tissues

The precise localization and temporal dynamics of metabolites within plant tissues are critical for understanding their physiological functions, biosynthetic pathways, and interactions with the environment. Advanced analytical techniques, such as mass spectrometry imaging (MSI), are increasingly utilized to map the spatial distribution of molecules directly within plant samples, offering valuable insights into plant physiology and development nih.govfrontiersin.org.

This compound, classified as a divinyl ether fatty acid, is synthesized through the oxidative metabolism of polyunsaturated fatty acids, specifically linoleic acid and linolenic acid, catalyzed by divinyl ether synthase (DES) enzymes uliege.bemdpi.comnih.govnih.gov. Scientific literature indicates the presence of this compound in several plant species. It has been detected in the bulbs of garlic (Allium spp.) uliege.be and in various species of the Ranunculus genus uliege.beresearchgate.net. Furthermore, the identification of the divinyl ether synthase (DES) enzyme, responsible for its biosynthesis, in asparagus (Asparagus officinalis L.) suggests a potential presence of this compound in this species as well researchgate.net.

While these studies confirm the occurrence of this compound in specific plant types, detailed information regarding its precise spatial distribution within distinct plant tissues—such as roots, leaves, stems, or specific cellular compartments—remains largely uncharacterized. The available literature primarily points to its detection within the bulbs of garlic plants uliege.be. Similarly, comprehensive data on the temporal distribution of this compound, detailing how its levels change during different developmental stages, in response to environmental stresses, or during disease progression, is limited. Although divinyl ether fatty acids, including this compound, are generally associated with plant defense mechanisms nih.govresearchgate.net, specific temporal accumulation patterns for this compound itself have not been extensively documented in scientific literature.

Data Table: Detection of this compound in Plant Species

| Plant Species | Detected Location (General) | Specific Tissue Distribution Data | Temporal Distribution Data |

| Garlic (Allium spp.) | Bulbs | Not specified | Not specified |

| Ranunculus spp. | Tissues | Not specified | Not specified |

| Asparagus officinalis L. | Not specified (Enzyme detected) | Not specified | Not specified |

Mentioned Compounds:

this compound

Linoleic acid

Linolenic acid

Divinyl ether fatty acids

Divinyl ether synthase (DES)

Molecular and Genetic Regulation of Etheroleic Acid Metabolism

Identification and Cloning of Genes Encoding Divinyl Ether Synthases

The molecular identification of genes encoding divinyl ether synthases was a significant step in understanding the biosynthesis of etheroleic acid. These enzymes catalyze the dehydration of fatty acid hydroperoxides to form divinyl ethers. nih.gov Initial research led to the successful cloning and characterization of DES genes from several plant species.

A pivotal discovery was the molecular cloning of a DES from tomato (Lycopersicon esculentum). nih.gov The identified cDNA sequence revealed a previously unclassified P-450 subfamily, designated CYP74D. nih.gov Genomic DNA analysis indicated the presence of a single DES gene in the tomato genome. nih.gov Similarly, in tobacco (Nicotiana tabacum), a search for genes involved in the formation of divinyl ethers resulted in the cloning and characterization of a DES clone, NtDES1, which specifically converts 9-hydroperoxides of fatty acids. nih.gov

Further research expanded the known diversity of DES genes. In flax (Linum usitatissimum), a PCR-based approach using degenerate primers led to the identification of a novel DES, designated LuDES (CYP74B16). nih.gov This was a notable finding as other enzymes in the CYP74B subfamily were known to be hydroperoxide lyases, making LuDES an unprecedented DES member of this subfamily. nih.gov A DES was also identified and cloned from garlic (Allium sativum), which was found to be a member of the CYP74C subfamily, capable of metabolizing both 13-hydroperoxy and 9-hydroperoxy linole(n)ic acid. oup.com More recently, the open reading frame of the CYP74H2 gene from asparagus (Asparagus officinalis L.) was cloned, adding to the list of characterized monocotyledonous DES enzymes. nih.govresearchgate.net

| Gene/Enzyme | Source Organism | CYP74 Subfamily | Reference |

|---|---|---|---|

| CYP74D | Tomato (Lycopersicon esculentum) | CYP74D | nih.gov |

| NtDES1 | Tobacco (Nicotiana tabacum) | Not specified | nih.gov |

| LuDES (CYP74B16) | Flax (Linum usitatissimum) | CYP74B | nih.gov |

| 9/13-DES | Garlic (Allium sativum) | CYP74C | oup.com |

| CYP74H2 | Asparagus (Asparagus officinalis L.) | CYP74H | nih.gov |

Transcriptional Regulation of DES Genes in Response to Environmental Cues

The expression of divinyl ether synthase genes is not constitutive; rather, it is tightly regulated by external stimuli, particularly those related to plant defense. Studies in tobacco have shown that the biosynthesis of divinyl ethers is coordinately regulated by signaling molecules involved in defense responses. nih.gov

The expression of the NtDES1 gene in tobacco, alongside the 9-lipoxygenase gene NtLOX1, is induced locally and transiently following fungal infection and by treatment with elicitors. nih.gov Further investigation revealed that signal molecules such as methyl jasmonate and 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene (B1197577) precursor, trigger the divinyl ether pathway. nih.gov Conversely, salicylic (B10762653) acid acts as a negative regulator, strongly attenuating the induction of these biosynthetic enzymes. nih.gov This suggests a complex cross-regulation of divinyl ether biosynthesis by jasmonates, ethylene, and salicylic acid signaling pathways. nih.gov

In tomato seedlings, the expression of the DES gene and corresponding enzyme activity are predominantly localized in the root tissue, indicating that developmental expression is a key factor in the tissue-specific synthesis of these compounds. nih.gov In garlic, the 9/13-DES is constitutively expressed in subterranean organs but can be induced in leaves by the external application of salicylic acid. oup.com This responsiveness to environmental and developmental cues underscores the role of divinyl ethers like this compound in plant adaptation and defense.

Functional Characterization of Recombinant DES Proteins

To confirm the function of the cloned DES genes, they are typically expressed in a heterologous system, most commonly Escherichia coli. nih.govnih.govnih.govoup.com The resulting recombinant proteins are then purified and characterized biochemically to determine their substrate specificity and catalytic activity.

The recombinant tomato CYP74D protein was shown to efficiently metabolize 9-hydroperoxy linoleic acid and 9-hydroperoxy linolenic acid to produce the divinyl ethers colneleic acid and colnelenic acid, respectively. nih.gov It displayed poor activity against the corresponding 13-hydroperoxides, establishing it as a 9-DES. nih.gov Similarly, the recombinant NtDES1 from tobacco was confirmed to be a 9-DES, specifically converting fatty acid 9-hydroperoxides into their divinyl ether derivatives. nih.gov

In contrast, the recombinant LuDES (CYP74B16) from flax showed a preference for the 13-hydroperoxide of α-linolenic acid, which it converted into (ω5Z)-etherolenic acid. nih.gov The recombinant DES from garlic was classified as a 9/13-DES, as it was capable of converting both 9- and 13-hydroperoxides of linoleic and linolenic acids into their corresponding divinyl ethers. oup.com The recombinant CYP74H2 from asparagus utilized 13(S)-hydroperoxide of linoleic acid as its preferred substrate, converting it to (11Z)-etheroleic acid. nih.gov It was also active, though less efficient, with other hydroperoxides, producing novel compounds like (1'Z)-colnelenic acid. nih.gov These functional characterizations are crucial for understanding the precise biochemical role of each DES enzyme in its native plant.

| Recombinant Protein | Source Organism | Preferred Substrate(s) | Primary Product(s) | Reference |

|---|---|---|---|---|

| CYP74D | Tomato | 9-hydroperoxy linoleic/linolenic acid | Colneleic/Colnelenic acid | nih.gov |

| NtDES1 | Tobacco | 9-hydroperoxides | Divinyl ether fatty acids | nih.gov |

| LuDES (CYP74B16) | Flax | 13-hydroperoxide of α-linolenic acid | (ω5Z)-etherolenic acid | nih.gov |

| 9/13-DES | Garlic | 9- and 13-hydroperoxides of linoleic/linolenic acid | Colnele(n)ic acid / Ethereole(n)ic acid | oup.com |

| CYP74H2 | Asparagus | 13(S)-hydroperoxide of linoleic acid | (11Z)-etheroleic acid | nih.gov |

Genetic Engineering Approaches for Modulating this compound Levels

Genetic engineering offers powerful tools for manipulating metabolic pathways to alter the accumulation of specific compounds in organisms. While targeted genetic engineering to specifically modulate this compound is not extensively documented, principles derived from engineering other fatty acid pathways can be applied. The primary strategies involve the overexpression of key biosynthetic genes to increase product yield or the suppression of competing pathways.

For instance, to increase the content of a specific fatty acid like erucic acid in rapeseed, researchers have overexpressed the fatty acid elongase gene (fae1). nih.govnih.gov A similar approach could be envisioned for this compound, where the overexpression of a specific DES gene, such as CYP74H2 which produces (11Z)-etheroleic acid, could lead to its increased accumulation in a host plant. nih.gov

Another strategy involves redirecting substrate flow. The synthesis of this compound requires a fatty acid hydroperoxide precursor. nih.gov Therefore, modulating the activity of the upstream lipoxygenase (LOX) enzymes that produce these precursors is a viable approach. Co-expression of a specific LOX and DES gene, as demonstrated in vitro for NtLOX1 and NtDES1 from tobacco, could create a synthetic pathway to enhance the production of the desired divinyl ether. nih.gov

Furthermore, suppressing competing metabolic branches could increase the pool of precursors available for this compound synthesis. For example, in the effort to increase ricinoleic acid in Lesquerella fendleri, RNA interference was used to suppress fatty acid desaturase genes (FAD2 and FAD3) that compete for the oleic acid substrate. unl.edu A parallel strategy could involve down-regulating other CYP74 enzymes, such as allene (B1206475) oxide synthases or hydroperoxide lyases, which also utilize fatty acid hydroperoxides, thereby channeling more substrate towards the DES-catalyzed formation of this compound. nih.gov These approaches provide a framework for the future bioengineering of plants or microorganisms to produce high levels of specific divinyl ether fatty acids.

Advanced Research Applications and Methodological Challenges

Application of Etheroleic Acid in Biochemical Pathway Elucidation Models

The study of this compound's formation is instrumental in elucidating the specifics of the lipoxygenase (LOX) pathway, a critical metabolic route in plants for producing signaling molecules. Research models utilizing this compound and its precursors help map the function and substrate specificity of key enzymes involved in oxylipin metabolism.

A primary enzyme in this pathway is divinyl ether synthase (DES), a member of the cytochrome P450 family (CYP74). nih.gov Studies on specific isoforms, such as CYP74H2 found in asparagus, have demonstrated a clear biosynthetic route. This enzyme preferentially utilizes the 13(S)-hydroperoxide of linoleic acid (13(S)-HPOD) to synthesize (11Z)-etheroleic acid. nih.gov The transformation of specific hydroperoxide precursors into this compound serves as a model for understanding how plants generate a diverse array of oxylipins from common fatty acid substrates. nih.govnih.gov

By incubating plant-derived enzyme preparations with labeled precursors like linoleic acid and its hydroperoxides, researchers can trace the metabolic fate of these molecules. For instance, experiments have shown that while 13(S)-hydroperoxides of linoleic acid are efficient precursors for this compound, other isomers like 9(S)-hydroperoxides are not, revealing the high stereospecificity of the enzymes involved. nih.gov This modeling is crucial for understanding how distinct signaling molecules are produced in response to specific stimuli.

Table 1: Enzymatic Conversion to this compound and Related Divinyl Ethers

| Enzyme/System | Precursor Substrate | Major Product(s) | Plant Source |

|---|---|---|---|

| Divinyl Ether Synthase (CYP74H2) | 13(S)-hydroperoxide of linoleic acid (13(S)-HPOD) | (11Z)-etheroleic acid | Asparagus (Asparagus officinalis L.) |

| Particulate fraction homogenate | 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid | 12-[1'(Z)-hexenyloxy]-9(Z), 11(E)-dodecadienoic acid | Meadow buttercup (Ranunculus acris L.) |

Utilization in Plant Stress Physiology Research Systems

This compound is a component of the plant's chemical defense arsenal (B13267) and is investigated within research systems focused on plant stress physiology. Oxylipins, the class of compounds to which this compound belongs, are recognized as important signaling molecules in responses to both biotic and abiotic stress. researchgate.netfrontiersin.org The synthesis of divinyl ethers is often induced upon pathogenic attack or mechanical wounding, suggesting a direct role in defense. researchgate.net

Furthermore, lipids and their derivatives are integral to how plants adapt to abiotic stressors such as drought and extreme temperatures. frontiersin.org While much of the research focuses on membrane lipid remodeling, the signaling roles of oxylipins are increasingly being explored. mdpi.com Studies on this compound in this context aim to understand if it acts as a signaling molecule that helps regulate other defense-related metabolic pathways, such as the production of proline or salicylic (B10762653) acid, which are known to accumulate under stress conditions. ashs.org

Table 2: Role of Oxylipins (including this compound) in Plant Stress Response

| Stress Type | Plant Response Pathway | Role of Oxylipins | Research Focus |

|---|---|---|---|

| Biotic (Pathogen attack) | Lipoxygenase (LOX) pathway activation | Serve as self-defensive and antipathogenic compounds nih.govresearchgate.net | Correlation of divinyl ether levels with disease resistance |

| Abiotic (Drought, Temperature) | Lipid-dependent signaling | Act as signal mediators to activate defense systems frontiersin.org | Understanding the signaling cascade initiated by this compound |

Overcoming Analytical and Biosynthetic Challenges in this compound Research

The study of this compound is hampered by significant analytical and biosynthetic challenges that researchers are actively working to overcome.

Analytical Challenges: The primary analytical difficulty lies in the separation and accurate quantification of this compound from a complex mixture of other structurally similar fatty acid derivatives and isomers. researchgate.net Plant extracts contain numerous oxylipins with slight variations in double bond positions and stereochemistry, making chromatographic separation difficult. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are essential for identification. nih.gov However, achieving baseline separation of all isomers remains a significant challenge. Advanced techniques such as supercritical fluid chromatography (SFC) are being explored for their potential to offer better resolution for these types of complex lipid molecules. nih.gov

Biosynthetic Challenges: On the biosynthetic front, challenges arise from the complexity and sometimes promiscuous nature of the enzymatic pathways. researchgate.net The enzymes responsible for this compound synthesis, particularly cytochrome P450s, can be difficult to express and purify in heterologous systems for detailed study. researchgate.net Furthermore, controlling the specific outcome of the enzymatic reaction to produce only this compound without byproducts is a significant hurdle for producing analytical standards or for metabolic engineering applications. Researchers are exploring genetic and metabolic engineering techniques, such as CRISPR/Cas9, to modify biosynthetic pathways and enhance the production of specific desired compounds like high oleic acid, and similar principles could be applied to this compound in the future. nih.gov Understanding the intricate regulation of genes like divinyl ether synthase is key to overcoming these biosynthetic obstacles.

Future Directions and Emerging Research Avenues for Etheroleic Acid

Elucidating Comprehensive Physiological and Ecological Networks

While current research has identified etheroleic acid's role in plant defense, particularly against fungal pathogens like powdery mildew in barley caymanchem.comebi.ac.uk, its broader physiological and ecological significance remains largely uncharted. Future research should aim to map the intricate physiological networks in which this compound participates. This includes investigating its potential as a signaling molecule beyond defense, its influence on plant growth and development, and its interactions within broader metabolic pathways.

Ecologically, the presence of this compound in various plant species uliege.bewikipedia.org suggests a role in plant-microbe or plant-plant interactions. Future studies should explore its distribution across different ecosystems and its impact on soil microbial communities and nutrient cycling. Understanding how environmental factors influence this compound production and degradation will be crucial for deciphering its ecological functions.

Table 1: Presence and Potential Role of Divinyl Ether Oxylipins in Plant Defense

| Compound | Precursor Fatty Acid | Primary Enzyme | Detected in (Examples) | Suggested Role |

| This compound | Linolenic acid | Divinyl Ether Synthase (DES) | Garlic bulbs, Ranunculus plants, Asparagus | Plant defense against pathogens |

| Colneleic acid | Linoleic acid | Divinyl Ether Synthase (DES) | Potato tubers, Tomato roots, Ranunculus plants | Plant defense against pathogens |

| Etherolenic acid | Linolenic acid | Divinyl Ether Synthase (DES) | Garlic bulbs, Ranunculus plants | Plant defense against pathogens |

| Colnelenic acid | Linoleic acid | Divinyl Ether Synthase (DES) | Potato tubers, Ranunculus plants | Plant defense against pathogens |

Exploring Novel Enzymatic Pathways and Regulatory Mechanisms

The biosynthesis of this compound primarily involves the enzyme divinyl ether synthase (DES), which converts hydroperoxides of polyunsaturated fatty acids, such as linolenic acid, into divinyl ethers caymanchem.comwikipedia.orgmdpi.comnih.gov. While the general pathway is understood, specific aspects warrant further investigation. Future research should focus on identifying and characterizing novel DES enzymes from a wider range of plant species, including those with unique ecological adaptations. Understanding the substrate specificity and stereochemical mechanisms of these enzymes is critical for optimizing their activity.

Furthermore, the regulatory mechanisms governing this compound biosynthesis are not fully elucidated. Research is needed to explore how factors such as plant development, environmental stresses (e.g., wounding, pathogen attack), and signaling molecules (e.g., salicylic (B10762653) acid) modulate the expression and activity of DES enzymes oup.com. Investigating the genetic and epigenetic factors that control these pathways will pave the way for targeted manipulation of this compound production.

Potential for Biotechnological Applications in Sustainable Agriculture

The observed antifungal activity of this compound against powdery mildew in barley caymanchem.comebi.ac.ukmedchemexpress.com highlights its potential as a biopesticide in sustainable agriculture. Future research could focus on developing methods for the efficient and cost-effective production of this compound or its precursors, potentially through microbial fermentation or plant metabolic engineering. Exploring its efficacy against a broader spectrum of plant pathogens and pests, as well as its systemic effects within plants, will be crucial for its practical application.

Moreover, the role of oxylipins, including divinyl ethers, in plant stress responses suggests potential applications in enhancing crop resilience. Future investigations could explore whether exogenous application or endogenous manipulation of this compound levels can improve plant tolerance to abiotic stresses such as drought, salinity, or extreme temperatures. Understanding the precise molecular mechanisms by which this compound confers these benefits will be key to unlocking its full potential in developing more sustainable and robust agricultural systems.

Q & A

Q. What are the standard methodologies for isolating and quantifying etheroleic acid in plant tissues?

To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification using HPLC or GC-MS. Quantification often relies on calibration curves with synthetic standards, validated via tandem mass spectrometry (MS/MS) for specificity . For novel plant sources, comparative analysis against known biosynthetic pathways (e.g., CYP74 enzyme activity in Asparagus officinalis) is critical to confirm identity .

Q. How can in vitro assays be designed to evaluate this compound’s enzymatic biosynthesis?

In vitro assays require recombinant expression of divinyl ether synthases (e.g., AoDES) in heterologous systems like E. coli or yeast. Substrate specificity is tested using fatty acid hydroperoxides, with reaction products analyzed via LC-MS or NMR. Control experiments should include wild-type and mutant enzymes to assess catalytic efficiency and product stereochemistry .

Q. What statistical approaches are recommended for initial screening of this compound’s bioactivity?

Dose-response studies using ANOVA or non-linear regression models (e.g., log-dose vs. response) are standard. For antimicrobial assays, minimum inhibitory concentration (MIC) values should be calculated with triplicate technical replicates to account for variability. Pairwise comparisons (e.g., Tukey’s HSD) help identify significant differences between treatment groups .

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?

Contradictions often arise from differences in experimental conditions (e.g., microbial strains, solvent carriers). A meta-analysis framework should be applied, incorporating heterogeneity tests (e.g., I² statistic) and subgroup analyses by strain type or assay methodology. Systematic reviews adhering to PRISMA guidelines can identify bias sources, such as inconsistent purity standards or inadequate controls .

Q. What strategies optimize site-directed mutagenesis studies to elucidate structure-function relationships in this compound-producing enzymes?

Combinatorial mutagenesis, guided by bioinformatics (e.g., homology modeling of CYP74 clan enzymes), targets residues in substrate-binding pockets. High-throughput screening of mutant libraries via robotic liquid handling systems accelerates functional characterization. Mutants exhibiting shifted product ratios (e.g., this compound vs. colnelenic acid) should be analyzed using molecular dynamics simulations to map steric or electronic effects .

Q. How should researchers design longitudinal studies to assess this compound’s role in plant-pathogen interactions?

Longitudinal field or greenhouse studies require randomized block designs with repeated measures over time. Variables include pathogen inoculation timing, this compound application methods (foliar vs. root), and environmental controls (humidity, temperature). Mixed-effects models account for temporal autocorrelation, while RNA-seq or metabolomics can link this compound levels to defense gene expression .

Methodological Frameworks

Q. Which research frameworks (e.g., FINER, PICO) are most applicable to this compound studies?

- FINER Criteria : Ensure questions are Feasible (e.g., access to recombinant enzymes), Interesting (mechanistic novelty), Novel (unexplored biosynthetic steps), Ethical (sustainable plant sourcing), and Relevant (agricultural or pharmacological applications) .

- PICO Framework : Define Population (e.g., plant species), Intervention (this compound treatment), Comparison (wild-type vs. mutant enzymes), and Outcome (product yield or bioactivity) .

Q. How can bioinformatics tools enhance the study of this compound biosynthesis pathways?

Phylogenetic analysis of CYP74 enzymes across plant species identifies conserved catalytic domains. Tools like SWISS-MODEL predict 3D structures for mutagenesis targets, while KEGG pathway mapping integrates this compound into broader oxylipin networks. Public databases (e.g., NCBI’s BioProject) should be mined for transcriptomic datasets linking stress conditions to enzyme upregulation .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound purification and characterization?

Detailed metadata must accompany raw chromatograms and spectral data, including column specifications (e.g., C18, 2.6 µm particle size), mobile phase gradients, and MS ionization parameters. Public repositories like MetaboLights or ChEMBL ensure data accessibility. For enzyme kinetics, report , , and values with standard deviations .

Q. How should conflicting results in this compound’s stability under varying pH conditions be addressed?

Stability studies must control for temperature, light exposure, and solvent composition. Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) coupled with Arrhenius modeling predict shelf-life. Discrepancies are resolved through inter-laboratory validation using standardized reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.